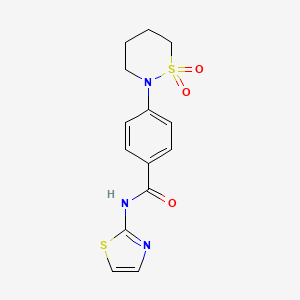

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide

Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 1,2-thiazinan-1,1-dioxide ring at the 4-position and an N-linked thiazol-2-yl group. The 1,2-thiazinan-1,1-dioxide moiety confers sulfone-like electronic properties, while the thiazole ring is critical for interactions with biological targets such as zinc-activated cation (ZAC) channels . This compound is synthesized via multi-step organic reactions, including amide coupling and ring-forming processes, with yields and purity validated by NMR, HRMS, and melting point analysis .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c18-13(16-14-15-7-9-21-14)11-3-5-12(6-4-11)17-8-1-2-10-22(17,19)20/h3-7,9H,1-2,8,10H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJLSEGXDKBFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of protein kinases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

- A thiazinane ring with a dioxido group.

- A thiazole moiety attached to a benzamide backbone.

These structural elements contribute to its distinctive chemical properties and biological reactivity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S₂ |

| Molecular Weight | 370.48 g/mol |

| CAS Number | 1396749-93-1 |

Inhibition of Protein Kinases

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide has demonstrated significant inhibitory activity against human protein kinase CK2. CK2 is implicated in various cellular processes including growth and proliferation, making it a target of interest in cancer research. The compound interacts with the active site of CK2, effectively blocking its catalytic activity and potentially leading to reduced tumor growth.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, the compound's IC50 values against specific cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

These results suggest that the compound may be effective in targeting cancer cells with high specificity .

The mechanism through which 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide exerts its effects involves:

- Binding to specific enzymes or receptors within cells.

- Modulating their activity by preventing substrate binding or altering catalytic efficiency.

The presence of the dioxido group enhances its binding affinity to target proteins, while the thiazole moiety facilitates interactions with hydrophobic pockets within these proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole-bearing compounds similar to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide:

- Antitumor Studies : Compounds with similar structures have been shown to exhibit cytotoxicity against various cancer cell lines, reinforcing the potential of thiazole derivatives in cancer therapy .

- Glucokinase Activators : Related compounds have been investigated for their role as glucokinase activators in diabetes treatment, highlighting the versatility of thiazole-containing benzamides in metabolic disorders .

- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied, revealing that modifications to the thiazole or benzamide moieties can significantly impact efficacy and selectivity against different targets .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent due to its ability to inhibit protein kinases involved in tumorigenesis. Research indicates that the inhibition of CK2 can lead to reduced cell proliferation and increased apoptosis in cancer cells. The specific interaction with the active site of CK2 is believed to prevent its catalytic activity, making it a promising candidate for cancer treatment.

Antimicrobial Properties

Preliminary studies suggest that derivatives of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide exhibit antimicrobial activity against various bacterial strains. The compound's structural features may enhance its ability to penetrate microbial cell walls and disrupt essential cellular functions. This property is particularly valuable in the development of new antibiotics to combat resistant strains.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit other enzymes beyond CK2. Studies focusing on its binding affinity to various biological targets are ongoing, with the aim of elucidating its mechanisms of action and therapeutic potential across different diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide and target proteins. These studies help in understanding how structural modifications can enhance or reduce biological activity, guiding future synthesis of more potent analogs.

Case Study 1: Inhibition of Protein Kinase CK2

A study investigated the effects of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide on human cancer cell lines expressing high levels of CK2. The results indicated a significant reduction in cell viability and induction of apoptosis in treated cells compared to controls. This supports the compound's potential as a targeted therapy for cancers associated with CK2 dysregulation.

Case Study 2: Antimicrobial Screening

In another study, various derivatives of the compound were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that specific derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the thiazole or benzamide moieties could enhance antimicrobial efficacy.

Chemical Reactions Analysis

Formation of the Thiazinan Core

-

Route : Reaction of thioglycolic acid (mercaptoacetic acid) with aromatic aldehydes or amines to form the thiazinan ring.

-

Conditions : Often performed under reflux or at room temperature with catalysts like polypropylene glycol (PPG) or diisopropylethylamine (DIPEA) .

-

Mechanism : Condensation reactions followed by cyclization to form the sulfur-containing six-membered ring (1,2-thiazinan-2-yl) .

Benzamide Coupling

-

Route : Amide bond formation between the thiazinan ring and the thiazole moiety.

-

Methods : Utilizes coupling reagents (e.g., EDC/HOBt) or direct condensation with thiazole derivatives .

Reactivity Analysis

The compound exhibits distinct reactivity due to its functional groups:

Nucleophilic Substitution

-

Targets : The benzamide group may undergo substitution at the thiazole’s C-2 position.

-

Reagents : Chlorinating agents (e.g., thionyl chloride) or alkylation reagents (e.g., alkyl halides).

Electrophilic Aromatic Substitution

-

Influence : The dioxido group’s electron-withdrawing effect activates the aromatic rings for electrophilic substitution.

-

Examples : Friedel-Crafts alkylation or nitration at positions adjacent to the thiazinan ring .

Cross-Coupling Reactions

-

Applications : Introducing biaryl or thioaryl substituents via palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig).

-

Conditions : Microwave-assisted reactions with Pd(dppf)Cl₂, K₂CO₃, and acetone/toluene/water mixtures .

Reaction Mechanisms

Challenges and Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological or physicochemical distinctions:

Key Observations

Thiazole Substituent Impact: The thiazole ring is indispensable for ZAC antagonism. Substitution with bulkier groups (e.g., 4-bromophenyl in ) shifts activity toward immunomodulation, while methoxy or indenothiazole derivatives () prioritize enzyme or viral inhibition. Fusion of the thiazole ring with bicyclic systems (e.g., indenothiazole in ) reduces ZAC activity but enhances antiviral effects, highlighting target specificity.

Sulfone vs. Sulfonamide Groups :

- The 1,2-thiazinan-1,1-dioxide group in the target compound provides a rigid, polar scaffold, favoring ZAC binding over the flexible dimethylsulfamoyl group in , which enhances NF-κB signaling .

Synthetic Challenges :

- Compounds with 1,2-thiazinan-1,1-dioxide (e.g., target compound and ) require complex ring-opening/closure steps, resulting in moderate yields (32–66%) compared to simpler amide couplings (e.g., 55–90% in ) .

Biological Selectivity :

- The target compound exhibits >100-fold selectivity for ZAC over related receptors (m5-HT3AR, hα1-GlyR), unlike analogues with piperazine or morpholine substituents, which show broader enzyme inhibition .

Research Findings and Implications

SAR Insights :

- The 4-position of the benzamide is tolerant to bulky substituents (e.g., thiazinan-dioxide), but activity diminishes with electron-withdrawing groups (e.g., nitro) on the thiazole ring .

- Combining sulfone and thiazole moieties synergizes ZAC antagonism, whereas sulfonamide-thiazole hybrids favor adjuvant activity .

Pharmacokinetics :

- Therapeutic Potential: The target compound’s ZAC antagonism may address neurological disorders, while indenothiazole derivatives () are prioritized for antiviral research.

Preparation Methods

Cyclization of Sulfonamide Derivatives

A widely reported method involves the reaction of 2-aminoethanesulfonamide with 1,3-dibromopropane under basic conditions (e.g., NaHCO₃) to form the thiazinane ring. The reaction proceeds via nucleophilic substitution, with the amine attacking the terminal bromide to induce cyclization:

$$

\text{2-Aminoethanesulfonamide} + \text{1,3-Dibromopropane} \xrightarrow{\text{NaHCO₃, DMF}} \text{1,2-Thiazinane-1,1-dioxide} + 2 \text{HBr}

$$

Optimization Notes :

Oxidation of Thiazinane Precursors

Thiazinane rings can also be synthesized by oxidizing thiazinane sulfides to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For example:

$$

\text{1,2-Thiazinane} \xrightarrow{\text{H₂O₂, AcOH}} \text{1,2-Thiazinane-1,1-dioxide}

$$

Key Data :

- Reaction time: 6–8 hours at 60°C.

- Yield: 75–85% after column chromatography.

Synthesis of Thiazol-2-amine

Thiazol-2-amine is synthesized via cyclization of thiourea derivatives with α-bromo ketones. A representative procedure involves:

$$

\text{Thiourea} + \text{α-Bromoacetone} \xrightarrow{\text{Et₃N, Acetone}} \text{Thiazol-2-amine} + \text{NH₄Br}

$$

Key Parameters :

Amide Bond Formation

The final step couples 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl chloride with thiazol-2-amine using a Schotten-Baumann reaction:

$$

\text{4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoyl chloride} + \text{Thiazol-2-amine} \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide} + \text{NaCl}

$$

Optimization :

Alternative Synthetic Routes

One-Pot Cyclization-Coupling Strategy

A streamlined approach combines thiazinane ring formation and amide coupling in a single pot. For example, reacting 4-mercaptobenzamide with 1,3-dibromopropane and thiazol-2-amine under oxidative conditions:

$$

\text{4-Mercaptobenzamide} + \text{1,3-Dibromopropane} + \text{Thiazol-2-amine} \xrightarrow{\text{H₂O₂, Et₃N}} \text{Target Compound} + 2 \text{HBr}

$$

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and coupling steps. For instance, thiazinane ring formation completes in 30 minutes (vs. 24 hours conventionally) with comparable yields.

Comparative Analysis of Synthetic Methods

Characterization and Validation

Synthetic intermediates and the final product are characterized using:

Q & A

Basic: What are the standard synthetic routes for 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(thiazol-2-yl)benzamide, and how are intermediates characterized?

Methodological Answer:

The compound is synthesized via a multi-step protocol involving:

Amide coupling : Reacting thiazol-2-amine derivatives with activated benzoyl chlorides in pyridine or DMF under reflux (e.g., 5-chlorothiazol-2-amine + benzoyl chloride analogs) .

Thiazinane sulfonation : Introducing the 1,1-dioxido-1,2-thiazinane moiety via oxidation of the thiazinane ring using H₂O₂ or other oxidizing agents.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (CH₃OH or DMSO/water) yield high-purity crystals .

Characterization :

- TLC for reaction monitoring.

- NMR (¹H/¹³C) to confirm substituent integration and regiochemistry.

- IR to validate amide (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) functional groups .

Basic: How is the molecular structure of this compound confirmed, and what intermolecular interactions stabilize its crystal lattice?

Methodological Answer:

- X-ray crystallography resolves the planar conformation of the benzamide-thiazole core and the chair conformation of the 1,2-thiazinane ring.

- Intermolecular interactions :

Basic: What initial structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- Core modifications :

- Thiazinane sulfonation : The 1,1-dioxido group improves solubility and bioavailability compared to non-oxidized analogs .

Data Table :

| Substituent (Thiazole R) | IC₅₀ (PFOR Inhibition) | LogP |

|---|---|---|

| 5-Cl | 0.8 µM | 2.1 |

| H | 3.2 µM | 2.5 |

Advanced: How does this compound inhibit pyruvate:ferredoxin oxidoreductase (PFOR), and what experimental assays validate this mechanism?

Methodological Answer:

- Mechanism : The amide anion disrupts PFOR’s thiamine pyrophosphate (TPP) cofactor binding, critical for anaerobic metabolism .

- Assays :

- Enzyme kinetics : Measure NADH oxidation rates (λ = 340 nm) in PFOR-treated samples.

- Docking studies : AutoDock Vina or Schrödinger Suite models the compound’s interaction with PFOR’s TPP-binding pocket (e.g., ΔG = -9.2 kcal/mol) .

- Site-directed mutagenesis : Replace PFOR residues (e.g., His⁴⁵⁰) to confirm binding specificity .

Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET prediction :

- MD simulations : AMBER or GROMACS models blood-brain barrier penetration (e.g., PMF > 5 kJ/mol indicates low CNS activity) .

Advanced: How to resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Source analysis :

- Meta-analysis : Use tools like RevMan to aggregate data and identify outliers (e.g., Z-score > 3 excluded) .

Advanced: What in vivo models assess the compound’s efficacy against anaerobic pathogens?

Methodological Answer:

- Murine models :

- Metabolomics : GC-MS profiles liver microsomes to identify sulfone-derived reactive metabolites .

Advanced: How do crystallographic studies inform polymorph control during scale-up?

Methodological Answer:

- Polymorph screening : Use solvent/anti-solvent combinations (e.g., EtOAc/hexane vs. DMF/water) to isolate Form I (thermodynamically stable) vs. Form II (kinetic).

- PXRD : Match experimental patterns (2θ = 12.5°, 18.2°) to single-crystal data .

- DSC : Form I shows a sharp melt at 218°C (ΔH = 120 J/g), while Form II melts at 205°C (ΔH = 95 J/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.